
2-(Dimethylamino)octa-4,7-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)octa-4,7-dienenitrile is an organic compound with the molecular formula C10H16N2 It features a dimethylamino group attached to an octadiene chain with a nitrile group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)octa-4,7-dienenitrile typically involves the reaction of an appropriate octadiene precursor with dimethylamine and a nitrile source. One common method involves the following steps:
Preparation of the Octadiene Precursor: The octadiene precursor can be synthesized through a series of reactions starting from simpler alkenes or alkynes.
Introduction of the Dimethylamino Group: The octadiene precursor is then reacted with dimethylamine under suitable conditions, often in the presence of a catalyst.
Addition of the Nitrile Group: Finally, the nitrile group is introduced through a reaction with a nitrile source, such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)octa-4,7-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or other amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxides or hydroxylated derivatives.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)octa-4,7-dienenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)octa-4,7-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)octa-4,7-dienal: Similar structure but with an aldehyde group instead of a nitrile group.
2-(Dimethylamino)octa-4,7-dienol: Contains a hydroxyl group instead of a nitrile group.
2-(Dimethylamino)octa-4,7-dienamine: Features an amine group instead of a nitrile group.
Uniqueness
2-(Dimethylamino)octa-4,7-dienenitrile is unique due to the presence of both a dimethylamino group and a nitrile group on an octadiene chain. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
88471-80-1 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-(dimethylamino)octa-4,7-dienenitrile |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-7-8-10(9-11)12(2)3/h4,6-7,10H,1,5,8H2,2-3H3 |
InChI Key |
NZJDBONWEHAVKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC=CCC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
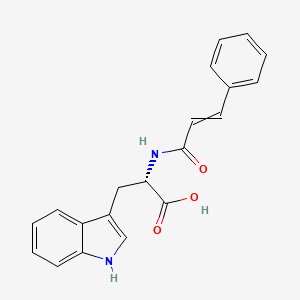
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
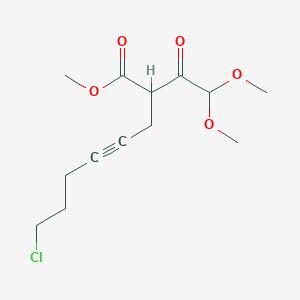
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)

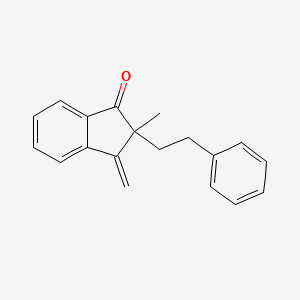
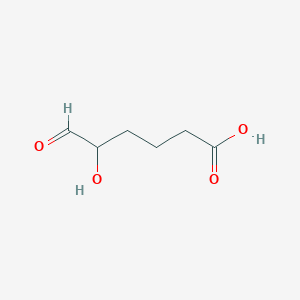
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine](/img/structure/B14393450.png)
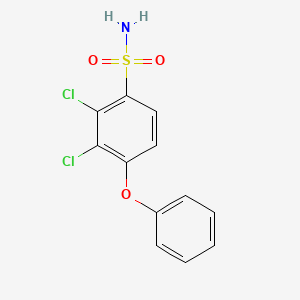
![8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14393457.png)

